REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([C:8]2([CH3:15])[NH:9][C:10](=[S:14])[CH2:11][O:12][CH2:13]2)[cH:5][cH:6][cH:7]1.[CH3:18][OH:19].[NH3:20].[NH4+:17].[OH-:16]>>[Br:1][c:2]1[cH:3][c:4]([C:8]2([CH3:15])[N:9]=[C:10]([NH2:17])[CH2:11][O:12][CH2:13]2)[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(c2cccc(Br)c2)COCC(=S)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC1(c2cccc(Br)c2)COCC(N)=N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |